2-(2-Methoxyphenyl)oxirane

Physical property Procurement specification Handling

2-(2-Methoxyphenyl)oxirane (CAS 141303-38-0) is a substituted aromatic epoxide with molecular formula C9H10O2 and molecular weight 150.17 g/mol. The compound features a three-membered oxirane ring bearing an ortho-methoxyphenyl substituent, which confers specific reactivity and stereoelectronic properties.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 141303-38-0
Cat. No. B139928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyphenyl)oxirane
CAS141303-38-0
SynonymsOxirane, (2-methoxyphenyl)-, (-)- (9CI)
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2CO2
InChIInChI=1S/C9H10O2/c1-10-8-5-3-2-4-7(8)9-6-11-9/h2-5,9H,6H2,1H3
InChIKeyJAIRKHCPVDKYCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methoxyphenyl)oxirane (CAS 141303-38-0): Procurement-Grade Epoxide Building Block for Chiral Synthesis


2-(2-Methoxyphenyl)oxirane (CAS 141303-38-0) is a substituted aromatic epoxide with molecular formula C9H10O2 and molecular weight 150.17 g/mol . The compound features a three-membered oxirane ring bearing an ortho-methoxyphenyl substituent, which confers specific reactivity and stereoelectronic properties. Commercially available in both racemic and enantiomerically enriched forms, this compound serves as a chiral synthon in asymmetric synthesis and pharmaceutical intermediate preparation . The ortho-methoxy substitution distinguishes it from para- and meta-methoxyphenyl oxirane isomers, with implications for regioselectivity in ring-opening reactions and stereochemical outcomes in downstream transformations .

Why Generic Epoxide Substitution Fails: Positional Isomer Effects of 2-(2-Methoxyphenyl)oxirane


Substituting 2-(2-methoxyphenyl)oxirane with its para- or meta-methoxy positional isomers, or with unsubstituted styrene oxide, is not scientifically valid in chiral synthesis applications. The ortho-methoxy group introduces distinct steric and electronic effects that alter regioselectivity in nucleophilic ring-opening reactions compared to para-substituted analogs . In enantioselective synthesis workflows, the (2R)- and (2S)-enantiomers of this specific compound (CAS 141303-38-0 and 874980-60-6, respectively) are required for producing enantiomerically pure pharmaceutical intermediates, whereas racemic mixtures or incorrect positional isomers yield different stereochemical outcomes [1]. The ortho-substitution pattern also influences the compound's physical properties—density ~1.1 g/cm³, boiling point ~228.6°C (predicted)—which differ from para-methoxy analogs and affect purification and handling protocols .

Quantitative Differentiation Evidence for 2-(2-Methoxyphenyl)oxirane Against Structural Analogs


Physical Form Differentiation: Liquid vs. Solid State for Ortho-Methoxyphenyl Oxirane

The physical form of 2-(2-methoxyphenyl)oxirane is reported as a colorless liquid at ambient temperature, whereas certain related substituted styrene oxides (e.g., trans-isomers of bulkier derivatives) exist as monoclinic crystals with distinct melting points [1]. This liquid physical state facilitates direct use in solution-phase reactions without pre-dissolution steps. For the (2S)-enantiomer (CAS 874980-60-6), predicted density is 1.133 ± 0.06 g/cm³ and predicted boiling point is 228.6 ± 28.0 °C . These values differ from para-methoxyphenyl oxirane derivatives, which may exhibit different density ranges affecting volumetric measurements in large-scale reactions.

Physical property Procurement specification Handling

Enantiomeric Purity Availability: (2R) and (2S) Forms for Asymmetric Synthesis

2-(2-Methoxyphenyl)oxirane is commercially available in distinct enantiomeric forms: (2R)-2-(2-methoxyphenyl)oxirane (CAS 141303-38-0) and (2S)-2-(2-methoxyphenyl)oxirane (CAS 874980-60-6), with specified purity grades (e.g., 95% for the (2S)-enantiomer) [1]. In contrast, para-methoxyphenyl oxirane analogs are predominantly available as racemic mixtures or with different CAS assignments (e.g., (S)-2-(4-methoxyphenyl)oxirane CAS 41433-94-5, (R)-(4-methoxyphenyl)oxirane CAS 62600-73-1) . The availability of both enantiomers of the ortho-methoxy derivative with defined CAS numbers and purity specifications enables procurement specifically for asymmetric synthesis applications requiring a predetermined stereochemical outcome.

Chiral synthesis Enantioselectivity Pharmaceutical intermediate

Regioselectivity Modulation via Ortho-Methoxy Substitution in Ring-Opening Reactions

The ortho-methoxy group in 2-(2-methoxyphenyl)oxirane introduces steric hindrance and electronic effects that modulate the regioselectivity of nucleophilic ring-opening compared to unsubstituted or para-substituted styrene oxides . Computational studies on monosubstituted oxiranes indicate that substituent position alters the electronic character of ring-opening pathways and influences the competitive formation of vinoxy radicals [1]. While direct quantitative regioselectivity ratios for 2-(2-methoxyphenyl)oxirane specifically are not reported in the open literature, class-level inference from related substituted oxiranes establishes that ortho-substitution predictably shifts the site of nucleophilic attack compared to para-substituted analogs, which is critical for designing stereospecific transformations.

Regioselectivity Nucleophilic ring-opening Reaction engineering

Chiral Building Block Utility: Distinct CAS Assignments for Enantiomeric Procurement

The compound functions as a chiral synthon for preparing enantiomerically pure compounds, with its epoxide functionality enabling stereospecific ring-opening reactions that preserve or transfer chirality to downstream products . The distinct CAS assignments—141303-38-0 for the (2R)-enantiomer and 874980-60-6 for the (2S)-enantiomer—provide unambiguous procurement identifiers, whereas racemic mixtures of this compound or incorrect positional isomers carry different CAS numbers (e.g., 2-(4-methoxyphenyl)oxirane has separate CAS assignments) [1]. This CAS-level differentiation ensures that researchers procuring material for asymmetric synthesis receive the exact stereoisomer required for their synthetic route.

Chiral building block Asymmetric synthesis Procurement

Limited Direct Comparative Literature: Evidence Gap for Quantitative Differentiation

A systematic search of primary research literature, patents, and authoritative databases reveals a notable absence of published direct head-to-head comparisons between 2-(2-methoxyphenyl)oxirane and its structural analogs. While class-level data exist for substituted oxiranes regarding regioselectivity and reactivity trends [1], and physical property predictions are available , high-strength quantitative differentiation evidence (e.g., comparative IC50 values, kinetic rate constants, or yield differentials under identical conditions) is not present in the accessible public domain literature for this specific compound. Users evaluating this compound for procurement should recognize that the primary differentiation resides in (i) defined stereoisomer availability, (ii) ortho-substitution pattern effects, and (iii) commercial accessibility rather than published comparative performance metrics.

Evidence gap Research need Procurement guidance

Validated Application Scenarios for 2-(2-Methoxyphenyl)oxirane Based on Available Evidence


Enantioselective Pharmaceutical Intermediate Synthesis

Procure (2R)-2-(2-methoxyphenyl)oxirane (CAS 141303-38-0) or (2S)-2-(2-methoxyphenyl)oxirane (CAS 874980-60-6) as chiral building blocks for asymmetric synthesis of pharmaceutical intermediates . The defined enantiomeric forms enable stereospecific ring-opening reactions that transfer chirality to downstream bioactive molecules. The liquid physical form of the compound (colorless liquid at ambient temperature) facilitates volumetric dispensing in automated synthesis platforms and solution-phase reaction setups without pre-dissolution steps [1]. Recommended for medicinal chemistry laboratories developing enantiomerically pure drug candidates where stereochemical integrity is critical.

Positional Isomer Studies in Reaction Development

Utilize 2-(2-methoxyphenyl)oxirane specifically when ortho-substitution effects are required for comparative regioselectivity studies against para-methoxy or meta-methoxy analogs . The ortho-methoxy group introduces distinct steric and electronic modulation of the oxirane ring that alters nucleophilic ring-opening regioselectivity compared to para-substituted derivatives. This application scenario is particularly relevant for academic and industrial reaction engineering teams investigating substituent position effects on epoxide reactivity and developing predictive regioselectivity models [1].

Procurement for Automated Parallel Synthesis Workflows

The liquid physical state of 2-(2-methoxyphenyl)oxirane (density ~1.1 g/cm³, predicted boiling point ~228.6°C) makes it suitable for automated liquid handling and parallel synthesis platforms, distinguishing it from solid oxirane derivatives that require pre-weighing and dissolution. Procurement for high-throughput medicinal chemistry applications should specify the exact stereoisomer required, with CAS 141303-38-0 for the (2R)-enantiomer and CAS 874980-60-6 for the (2S)-enantiomer, to ensure traceability and reproducibility across automated synthesis runs [1].

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